molecular formula C21H20N6O4 B14940503 N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-4-nitrobenzamide

N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-4-nitrobenzamide

Cat. No.: B14940503
M. Wt: 420.4 g/mol
InChI Key: HWPQRUOMWWBCDT-UHFFFAOYSA-N
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Description

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHOXYPHENYL)-N’'-(4-NITROBENZOYL)GUANIDINE is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHOXYPHENYL)-N’'-(4-NITROBENZOYL)GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the methoxyphenyl and nitrobenzoyl groups. Common reagents used in these reactions include:

    Pyrimidine derivatives: Starting materials for the pyrimidine ring.

    Methoxyphenyl derivatives:

    Nitrobenzoyl chloride:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: To accelerate the reaction.

    Solvents: To dissolve reactants and control reaction temperature.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHOXYPHENYL)-N’'-(4-NITROBENZOYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: In the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHOXYPHENYL)-N’'-(4-NITROBENZOYL)GUANIDINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHOXYPHENYL)GUANIDINE: Lacks the nitrobenzoyl group.

    N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(4-NITROBENZOYL)GUANIDINE: Lacks the methoxyphenyl group.

    N’-(4-METHOXYPHENYL)-N’'-(4-NITROBENZOYL)GUANIDINE: Lacks the pyrimidinyl group.

Uniqueness

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHOXYPHENYL)-N’'-(4-NITROBENZOYL)GUANIDINE is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H20N6O4

Molecular Weight

420.4 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]-4-nitrobenzamide

InChI

InChI=1S/C21H20N6O4/c1-13-12-14(2)23-20(22-13)26-21(24-16-6-10-18(31-3)11-7-16)25-19(28)15-4-8-17(9-5-15)27(29)30/h4-12H,1-3H3,(H2,22,23,24,25,26,28)

InChI Key

HWPQRUOMWWBCDT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)OC)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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